5-Bromoquinoline-2-carboxylic acid

Description

BenchChem offers high-quality 5-Bromoquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

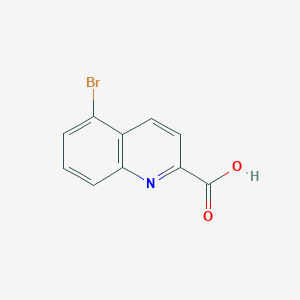

Structure

3D Structure

Properties

IUPAC Name |

5-bromoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOYZEDYEKDXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640612 | |

| Record name | 5-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017412-53-1 | |

| Record name | 5-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromoquinoline-2-carboxylic acid chemical properties and IUPAC name

An In-Depth Technical Guide to 5-Bromoquinoline-2-carboxylic Acid

Introduction

5-Bromoquinoline-2-carboxylic acid, also known by its synonym 5-bromoquinaldic acid, is a halogenated heterocyclic compound that has garnered significant interest within the scientific community. Its rigid quinoline scaffold, combined with the versatile chemical handles of a carboxylic acid at the 2-position and a bromine atom at the 5-position, makes it a highly valuable building block in organic synthesis. For researchers and professionals in drug development, this molecule serves as a crucial precursor for constructing more complex molecular architectures with potential therapeutic applications.[1] The quinoline core itself is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are actively investigated for a wide range of biological activities, including antiproliferative and anti-inflammatory properties.[2] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and applications of 5-Bromoquinoline-2-carboxylic acid, tailored for professionals engaged in chemical research and pharmaceutical development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the fundamental physicochemical properties of a compound are paramount for its effective use in research and development.

IUPAC Name and Identifiers

-

IUPAC Name : 5-Bromoquinoline-2-carboxylic acid

-

Synonyms : 5-Bromoquinaldic acid, 5-Bromo-2-carboxyquinoline[3]

-

PubChem CID : 24271791[5]

Physicochemical Data

The key physical and chemical properties of 5-Bromoquinoline-2-carboxylic acid are summarized in the table below. It is important to note that some of these values are predicted based on computational models and should be confirmed experimentally where critical.

| Property | Value | Source |

| Molecular Weight | 252.06 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder (typical) | General Observation |

| Density (Predicted) | 1.732 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 403.1 ± 30.0 °C | [3] |

| pKa (Predicted) | 4.16 ± 0.50 | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[6] | General for related compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity verification of 5-Bromoquinoline-2-carboxylic acid. The following sections describe the expected spectral features based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, often above δ 10-12 ppm.[7] The quinoline ring protons will exhibit a complex splitting pattern due to spin-spin coupling. For a related compound, 6-bromo-2-quinolinecarboxylic acid, the aromatic protons appear between δ 7.96 and 8.50 ppm.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the δ 160-180 ppm range.[7] The aromatic carbons will resonate between δ 120-150 ppm, with the carbon atom attached to the bromine (C5) showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. Key absorption bands for 5-Bromoquinoline-2-carboxylic acid include:

-

O-H Stretch : A very broad and strong absorption band from 2500-3300 cm⁻¹, resulting from the hydrogen-bonded dimer structure.[9][10]

-

C=O Stretch : An intense, sharp peak around 1700-1725 cm⁻¹.[10]

-

C-O Stretch : A strong band in the 1210-1320 cm⁻¹ region.[9]

-

Aromatic C=C/C=N Stretches : Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak ([M]⁺) would be expected at m/z 252 and 254 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 253/255.[11] Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (a loss of 45 Da) or CO₂ (a loss of 44 Da).[11][12]

Synthesis and Purification

The synthesis of 5-Bromoquinoline-2-carboxylic acid requires a multi-step approach, typically involving the construction or modification of the quinoline ring system.

Conceptual Synthetic Workflow

A common strategy for synthesizing quinoline-2-carboxylic acids is through the hydrolysis of a 2-(trihalomethyl)quinoline precursor. This precursor can be synthesized and subsequently brominated at the 5-position. The bromination of a quinoline system often requires strong acidic conditions to ensure regioselectivity.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 5-BroMoquinoline-2-carboxylic acid | 1017412-53-1 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 5-Bromoquinoline-2-carboxylic Acid

This guide provides a comprehensive overview of a robust and reliable synthesis pathway for 5-bromoquinoline-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative emphasizes not just the procedural steps but the underlying chemical principles and practical considerations essential for successful synthesis, purification, and characterization.

Introduction: The Significance of 5-Bromoquinoline-2-carboxylic Acid

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position of the quinoline ring system creates a versatile molecule with multiple points for further functionalization. This strategic substitution allows for the exploration of chemical space in the design of novel therapeutic agents. For instance, the carboxylic acid moiety can be converted into various amides and esters, while the bromine atom can participate in cross-coupling reactions to introduce diverse substituents.

Retrosynthetic Analysis: A Strategic Approach

A logical and efficient synthetic strategy is paramount. A two-step approach is proposed for the synthesis of 5-bromoquinoline-2-carboxylic acid. The retrosynthetic analysis reveals the following pathway:

This strategy involves the initial construction of the 5-bromo-2-methylquinoline core via the Doebner-von Miller reaction, followed by the selective oxidation of the methyl group to the corresponding carboxylic acid. This approach is advantageous due to the ready availability and relatively low cost of the starting materials.

Part 1: Synthesis of 5-Bromo-2-methylquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[1][2] In this step, 3-bromoaniline is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is complex and has been the subject of considerable study.[1] A plausible pathway involves the following key steps:

-

Michael Addition: The reaction is initiated by the 1,4-conjugate addition (Michael addition) of 3-bromoaniline to crotonaldehyde.

-

Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic 5-bromo-2-methylquinoline. An oxidizing agent, often an arsenic compound or even excess crotonaldehyde anil, is typically required to facilitate the final aromatization step.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromoaniline | 172.03 | 17.2 g | 0.1 |

| Crotonaldehyde | 70.09 | 10.5 g (12.5 mL) | 0.15 |

| Hydrochloric Acid (conc.) | 36.46 | 30 mL | - |

| Arsenic Pentoxide | 229.84 | 11.5 g | 0.05 |

| Toluene | 92.14 | 100 mL | - |

| Sodium Hydroxide (10% aq. solution) | 40.00 | As needed | - |

| Dichloromethane | 84.93 | For extraction | - |

| Anhydrous Magnesium Sulfate | 120.37 | For drying | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 3-bromoaniline (17.2 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).

-

Addition of Reactants: While stirring vigorously, add crotonaldehyde (10.5 g, 0.15 mol) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

Addition of Oxidizing Agent: Carefully add arsenic pentoxide (11.5 g, 0.05 mol) in small portions.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-bromo-2-methylquinoline.

Part 2: Oxidation of 5-Bromo-2-methylquinoline to 5-Bromoquinoline-2-carboxylic Acid

The selective oxidation of the methyl group at the 2-position of the quinoline ring to a carboxylic acid is a crucial step. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[3] The reaction is typically carried out in a basic aqueous solution.

Reaction Mechanism

The oxidation of an alkyl side chain on an aromatic ring by potassium permanganate is a complex process that is thought to proceed through a radical mechanism. The benzylic C-H bond is the initial site of attack. The reaction proceeds through a series of oxidation steps, ultimately leading to the formation of the carboxylate salt, which is then protonated to yield the carboxylic acid.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-methylquinoline | 222.08 | 11.1 g | 0.05 |

| Potassium Permanganate | 158.03 | 15.8 g | 0.1 |

| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 |

| Water | 18.02 | 200 mL | - |

| Sodium Bisulfite | 104.06 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (4.0 g, 0.1 mol) in water (200 mL).

-

Addition of Reactants: Add 5-bromo-2-methylquinoline (11.1 g, 0.05 mol) to the basic solution.

-

Addition of Oxidizing Agent: While stirring, gradually add potassium permanganate (15.8 g, 0.1 mol) in small portions over a period of 1 hour. The reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

-

Decolorization: If the filtrate is still colored, add a small amount of sodium bisulfite until the solution becomes colorless.

-

Precipitation: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. A white precipitate of 5-bromoquinoline-2-carboxylic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water.

Characterization of 5-Bromoquinoline-2-carboxylic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, sparingly soluble in hot ethanol, insoluble in water. |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5-14.5 (br s, 1H, COOH), 8.65 (d, J=8.4 Hz, 1H), 8.40 (d, J=8.8 Hz, 1H), 8.25 (d, J=7.6 Hz, 1H), 8.10 (d, J=8.8 Hz, 1H), 7.80 (t, J=8.0 Hz, 1H).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 166.5 (C=O), 148.0, 147.5, 138.0, 132.5, 131.0, 130.0, 129.5, 128.0, 122.0, 118.5.

-

IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 1710 (C=O stretch), 1600, 1580 (C=C and C=N aromatic stretches), 820 (C-Br stretch).

-

Mass Spectrometry (ESI-MS): m/z 251.9 [M-H]⁻, 253.9 [M-H+2]⁻ (characteristic isotopic pattern for bromine).

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

3-Bromoaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Crotonaldehyde: Flammable, toxic, and corrosive. Handle with extreme care.

-

Arsenic Pentoxide: Highly toxic and a known carcinogen. Use with extreme caution and appropriate containment.

-

Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Can cause severe skin and eye irritation.

-

Concentrated Acids and Bases: Corrosive. Handle with care and add reagents slowly to avoid splashing and exothermic reactions.

Applications in Drug Development

5-Bromoquinoline-2-carboxylic acid and its derivatives are of significant interest in drug discovery. The quinoline scaffold is a key component of numerous approved drugs. The specific substitution pattern of 5-bromoquinoline-2-carboxylic acid makes it a valuable intermediate for the synthesis of compounds with potential therapeutic applications, including:

-

Anticancer Agents: Quinoline-based compounds have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[4]

-

Antimicrobial Agents: The quinoline core is found in several antibacterial and antimalarial drugs. Derivatives of 5-bromoquinoline-2-carboxylic acid can be synthesized and screened for their antimicrobial activity.[5]

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for various enzyme active sites, making this scaffold a promising starting point for the design of enzyme inhibitors.

Conclusion

The two-step synthesis of 5-bromoquinoline-2-carboxylic acid via the Doebner-von Miller reaction followed by potassium permanganate oxidation is a reliable and scalable method. This guide provides a detailed and practical framework for researchers in the fields of organic synthesis and medicinal chemistry. By understanding the underlying principles and adhering to the detailed protocols and safety precautions, scientists can efficiently produce this valuable building block for the development of novel therapeutic agents.

References

-

Doebner–Miller reaction - Wikipedia. Available at: [Link]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem.

- What is the complete procedure for Doebner-von miller reaction ?

- Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd.

- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube.

- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.

- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google P

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P

- Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.

- CN102558017A - Method for preparing 5-bromoindole - Google P

- WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)

- Application Notes and Protocols for 5-Bromoquinoline-8-thiol in Spectrophotometric Analysis - Benchchem.

- 5-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 70700957 - PubChem.

- 5-Bromoquinoline-2-carboxylic acid - LabSolutions | Lab Chemicals & Equipment.

- 5-Bromo-2-pyridinecarboxylic Acid(30766-11-1) 1H NMR spectrum - ChemicalBook.

- 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry.

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

- Drug Repurposing Patent Applic

- Permanganate oxidation of a methyl group to carboxylic acid - ChemSpider Synthetic Pages.

- Carboxylic acids from the oxidation of terminal alkenes by permangan

- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.

- Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts.

- Oxidation of Alkenes Using Potassium Permangan

- Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid - Benchchem.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- 5 Combin

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube.

- Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis - Benchchem.

- Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship | Request PDF - ResearchG

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI.

- 5-Bromoquinoline-8-carboxylic acid.

- A Procedure for Preparation of 2Methylquinoline4-carboxylic Acids - ResearchG

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinoline-2-carboxylic acid (CAS Number: 1017412-53-1)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoline-2-carboxylic acid, identified by the CAS number 1017412-53-1, is a heterocyclic compound with a molecular structure that makes it a person of interest in the fields of medicinal chemistry and materials science.[1][2] Its quinoline core is a prevalent scaffold in numerous biologically active compounds, while the bromine and carboxylic acid functional groups offer versatile handles for synthetic modifications and targeted molecular interactions.[2] This guide provides a detailed examination of the core physicochemical properties of this compound, offering insights into its behavior and potential applications in research and development.

Core Physicochemical Data

A comprehensive understanding of a compound's physicochemical profile is fundamental to its application in drug discovery and material science. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

| Property | Value | Source |

| CAS Number | 1017412-53-1 | [3][4][5] |

| Chemical Name | 5-Bromoquinoline-2-carboxylic acid | [4][5][6] |

| Molecular Formula | C10H6BrNO2 | [7] |

| Molecular Weight | 252.0641 g/mol | [7] |

| Appearance | Powder or crystals | [8] |

| Melting Point | No data available | [8] |

| Boiling Point | No data available | [8] |

| Solubility | No data available | |

| pKa | No data available |

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights the specialized nature of this compound, which is likely synthesized for specific research applications rather than produced on a large industrial scale.

Structural and Electronic Characteristics

The molecular architecture of 5-Bromoquinoline-2-carboxylic acid is key to its chemical reactivity and biological interactions. The quinoline ring system is aromatic and planar, which can facilitate π-π stacking interactions with biological macromolecules. The electron-withdrawing nature of the bromine atom at the 5-position and the carboxylic acid group at the 2-position significantly influences the electron density distribution within the quinoline ring, impacting its reactivity and potential as a ligand.

Figure 1: 2D chemical structure of 5-Bromoquinoline-2-carboxylic acid.

Experimental Protocols for Physicochemical Characterization

To address the data gaps for 5-Bromoquinoline-2-carboxylic acid, the following established experimental protocols are recommended. The choice of these methods is guided by their reliability, accuracy, and relevance to the characterization of pharmaceutical and fine chemical compounds.

Determination of Melting Point

Methodology: Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point, which is a critical indicator of purity.

Step-by-Step Protocol:

-

Calibrate the DSC instrument using certified standards (e.g., indium).

-

Accurately weigh 1-3 mg of 5-Bromoquinoline-2-carboxylic acid into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Determination of Aqueous Solubility

Methodology: Shake-Flask Method (OECD Guideline 105)

Rationale: This is the gold standard method for determining the water solubility of a compound. It is a straightforward and reliable technique that allows for the determination of the saturation concentration of the compound in water at a specific temperature.

Step-by-Step Protocol:

-

Add an excess amount of 5-Bromoquinoline-2-carboxylic acid to a known volume of purified water in a glass flask.

-

Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

-

Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is reported in mg/L or mol/L.

Determination of pKa

Methodology: Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a crucial parameter for understanding the ionization state of a molecule at different pH values, which profoundly impacts its solubility, permeability, and biological activity. Potentiometric titration is a classic and accurate method for its determination.

Step-by-Step Protocol:

-

Dissolve a precisely weighed amount of 5-Bromoquinoline-2-carboxylic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Record the pH as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of titrant).

-

The pKa can be determined from the pH at the half-equivalence point. For a more accurate determination, the data can be analyzed using appropriate software.

Figure 2: Workflow for experimental determination of key physicochemical properties.

Synthesis and Characterization

While a detailed synthetic route is beyond the scope of this guide, it is important to note that 5-Bromoquinoline-2-carboxylic acid is typically prepared through multi-step organic synthesis.[2] The purity of the final compound is critical for accurate physicochemical measurements and for its intended applications. Characterization and purity assessment would involve a suite of analytical techniques.

Recommended Analytical Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., carboxylic acid C=O and O-H stretches).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

5-Bromoquinoline-2-carboxylic acid is a valuable building block in chemical and pharmaceutical research. While there is a scarcity of publicly available data on its physicochemical properties, this guide outlines the standard and robust experimental methodologies that can be employed to comprehensively characterize this compound. A thorough understanding of its melting point, solubility, and pKa is essential for any researcher or developer looking to unlock its full potential in the design of novel molecules with tailored properties. The application of the described protocols will ensure the generation of high-quality, reliable data, thereby facilitating its effective use in future research and development endeavors.

References

-

AA Blocks. Nickel catalysis: six membered heterocycle syntheses. [Link]

-

LookChem. Cas 1017412-53-1,5-BroMoquinoline-2-carboxylic acid. [Link]

-

Molbase. 6-bromo-1H-indole-2-carboxylic acid | 16732-65-3. [Link]

Sources

- 1. Cas 1017412-53-1,5-BroMoquinoline-2-carboxylic acid | lookchem [lookchem.com]

- 2. 16732-65-3(6-bromo-1H-indole-2-carboxylic acid) | Kuujia.com [kuujia.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 5-BroMoquinoline-2-carboxylic acid | 1017412-53-1 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. 98948-91-5 | 6-Bromoquinoline-2-carbaldehyde | Bromides | Ambeed.com [ambeed.com]

- 7. aablocks.com [aablocks.com]

- 8. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to 5-Bromoquinoline-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

5-Bromoquinoline-2-carboxylic acid is a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its strategic substitution with both a bromine atom and a carboxylic acid group on the quinoline scaffold makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the carboxylic acid provides a key functional group for amide bond formation and other derivatizations. This guide provides a comprehensive overview of its core physicochemical properties, proposes a detailed synthetic pathway, discusses its spectroscopic characteristics, and explores its applications in modern drug development.

Core Molecular and Physicochemical Properties

5-Bromoquinoline-2-carboxylic acid is a solid at room temperature, possessing a unique combination of functional groups that dictate its chemical behavior and potential applications.[1][2] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

| CAS Number | 1017412-53-1 | [1] |

| Predicted Boiling Point | 403.1 ± 30.0 °C | [2] |

| Predicted Density | 1.732 ± 0.06 g/cm³ | [2] |

| Appearance | Pale purple to brown solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of 5-Bromoquinoline-2-carboxylic acid

While specific, peer-reviewed synthetic procedures for 5-bromoquinoline-2-carboxylic acid are not abundantly available in the literature, its structure lends itself to well-established methods for quinoline synthesis. The Pfitzinger reaction, a robust method for producing quinoline-4-carboxylic acids from isatins and carbonyl compounds, can be logically adapted for this purpose.[4][5] A plausible and efficient synthetic route would involve the condensation of 5-bromo-isatin with pyruvic acid.

Proposed Synthetic Pathway: The Pfitzinger Reaction

The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis and ring-opening of an isatin derivative, followed by condensation with a carbonyl compound, and subsequent cyclization and dehydration to form the quinoline ring.[4]

The proposed mechanism for the synthesis of 5-bromoquinoline-2-carboxylic acid from 5-bromo-isatin is as follows:

-

Ring Opening of Isatin: The reaction begins with the hydrolysis of the amide bond in 5-bromo-isatin under basic conditions (e.g., potassium hydroxide) to form the potassium salt of 2-amino-5-bromophenylglyoxylic acid.[4]

-

Condensation: This intermediate then reacts with a carbonyl compound containing an α-methylene group. For the synthesis of a 2-carboxylic acid derivative, pyruvic acid is the ideal carbonyl partner. The amine of the opened isatin condenses with the ketone of pyruvic acid to form an imine (Schiff base).[5]

-

Cyclization and Dehydration: The enamine tautomer of the imine undergoes an intramolecular cyclization, followed by dehydration, to yield the final 5-bromoquinoline-2-carboxylic acid product.[4]

Caption: Proposed Pfitzinger reaction workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on established Pfitzinger reaction procedures.[5]

-

Isatin Ring Opening: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 5-bromo-isatin in a 10% aqueous solution of potassium hydroxide. Stir at room temperature for 45 minutes to ensure complete formation of the potassium isatinate intermediate.

-

Addition of Carbonyl Compound: To the reaction mixture, add 1.1 equivalents of pyruvic acid dropwise.

-

Reflux: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Profile and Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by features characteristic of a carboxylic acid and an aromatic system.

-

O-H Stretch: A very broad absorption band is predicted in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6][7]

-

C=O Stretch: A strong, sharp absorption peak is expected between 1710 and 1680 cm⁻¹. The conjugation with the quinoline ring system will likely shift this peak to a slightly lower wavenumber compared to a saturated carboxylic acid.[7]

-

C-O Stretch & O-H Bend: A C-O stretching vibration should appear in the 1320-1210 cm⁻¹ region, and an out-of-plane O-H bend is anticipated around 950-910 cm⁻¹.[8]

-

Aromatic C-H & C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the quinoline ring will appear in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton: A highly deshielded, broad singlet is expected far downfield, typically in the 10-13 ppm range. This peak's position can be sensitive to concentration and solvent.[9]

-

Aromatic Protons: The five protons on the quinoline ring system will appear in the aromatic region, generally between 7.5 and 9.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carboxylic acid and the bromine atom.

-

-

¹³C NMR:

-

Carboxyl Carbon: The carbon of the carboxylic acid group is expected to resonate in the 165-185 ppm range.[9]

-

Aromatic Carbons: The ten carbons of the quinoline ring will appear in the aromatic region (approximately 110-150 ppm). The carbon attached to the bromine atom will show a shift influenced by the halogen's electronegativity and resonance effects.

-

Mass Spectrometry (MS)

The fragmentation pattern in mass spectrometry provides valuable structural information.

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Key Fragmentation Pathways: For quinoline-2-carboxylic acids, common fragmentation involves the loss of the carboxylic acid group.[10]

-

Loss of COOH: A significant fragment corresponding to [M - 45]⁺ is expected.

-

Loss of CO₂: A fragment corresponding to [M - 44]⁺ is also highly probable.

-

Further Fragmentation: Subsequent fragmentation of the quinoline ring, such as the loss of HCN, may also be observed.[10]

-

Caption: Predicted mass spectrometry fragmentation pathway.

Reactivity and Applications in Drug Development

The utility of 5-bromoquinoline-2-carboxylic acid as a synthetic intermediate stems from its two distinct functional handles, which allow for orthogonal chemical modifications.

Chemical Reactivity

-

Carboxylic Acid Group: The -COOH group is readily converted into a variety of other functional groups. It can be activated (e.g., to an acid chloride or using coupling reagents like HATU or EDC) to form amide bonds with a wide array of amines. This is a cornerstone of medicinal chemistry for building molecular diversity and exploring structure-activity relationships (SAR). It can also be reduced to an alcohol or converted to an ester.

-

Bromine Atom: The bromine at the 5-position is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

This dual reactivity allows for a modular approach to library synthesis, where diverse functionalities can be introduced at both the 2- and 5-positions of the quinoline core.

Role in Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[11] Bromoquinoline derivatives, in particular, serve as crucial precursors in the synthesis of therapeutic agents targeting a range of diseases.

-

Anticancer Agents: Many quinoline-based compounds exhibit antiproliferative activity.[12] 5-Bromoquinoline-2-carboxylic acid can be used to synthesize novel derivatives that act as kinase inhibitors or DNA intercalating agents. The ability to systematically modify both the C2 and C5 positions allows for fine-tuning of a compound's binding affinity, selectivity, and pharmacokinetic properties.

-

Antimalarial and Antimicrobial Agents: The quinoline core is famous for its presence in antimalarial drugs like chloroquine. This scaffold continues to be a source of inspiration for new antimicrobial and antiprotozoal agents.[11] 5-Bromoquinoline-2-carboxylic acid provides a starting point for developing new compounds to combat drug-resistant strains of pathogens.

Safety and Handling

As with any laboratory chemical, 5-bromoquinoline-2-carboxylic acid should be handled with appropriate care. Based on data for structurally related compounds, it may be harmful if swallowed, and can cause skin and serious eye irritation.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromoquinoline-2-carboxylic acid is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its molecular formula of C₁₀H₆BrNO₂ and molecular weight of 252.06 g/mol , combined with its dual-functional nature, make it an attractive starting material for the synthesis of diverse chemical libraries. While detailed experimental data is sparse in public literature, its synthesis can be reliably approached through established methodologies like the Pfitzinger reaction. The predictable spectroscopic profile and versatile reactivity of its carboxylic acid and bromo-substituents provide chemists with a powerful tool for creating novel compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. As the demand for novel chemical entities continues to grow, the importance of versatile building blocks like 5-bromoquinoline-2-carboxylic acid is set to increase.

References

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

-

Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

-

ChemBK. (2024). 5-Bromoquinoline-8-carboxylic acid. ChemBK. [Link]

-

Chemical Synthesis Database. (2025). 5-bromo-2,4-quinolinedicarboxylic acid. ChemSynthesis. [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). National Institutes of Health. [Link]

-

Supporting Information. (n.d.). Angewandte Chemie. [Link]

-

ChemBK. (n.d.). 2-Quinolinecarboxylic acid, 5-bromo-. ChemBK. [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. [Link]

-

Application of pfitzinger reaction in. (n.d.). JOCPR. [Link]

-

GKS Chemistry. (2020). Pfitzinger Reaction [Video]. YouTube. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

PubChem. (n.d.). 5-Bromoquinoline-4-carboxylic acid. PubChem. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

- Preparation method for 5-bromine-2-picolinic acid. (n.d.).

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. (n.d.). ResearchGate. [Link]

-

FTIR Spectrum of Quinoline-2-carboxylic acid. (n.d.). ResearchGate. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. (2023). YouTube. [Link]

-

Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (n.d.). PubMed. [Link]

-

Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] [Video]. (2021). YouTube. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. [Link]

-

PubChem. (n.d.). Quinaldic Acid. PubChem. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. chembk.com [chembk.com]

- 3. 5-BroMoquinoline-2-carboxylic acid | 1017412-53-1 [chemicalbook.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 5-Bromo-2-pyridinecarboxylic Acid(30766-11-1) 1H NMR spectrum [chemicalbook.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. innospk.com [innospk.com]

- 12. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

From Coal Tar to Clinical Powerhouse: The Discovery and History of Quinoline Carboxylic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acid scaffold is a titan in the world of medicinal chemistry, forming the backbone of one of the most successful classes of antibacterial agents ever developed. This guide traces the remarkable journey of these compounds, from their humble origins as a natural product isolate to their serendipitous discovery as an antibacterial agent and their subsequent, rational evolution into the potent fluoroquinolones used in modern medicine. We will explore the foundational synthetic chemistry, the pivotal scientific breakthroughs, and the structure-activity relationships that propelled this chemical class to the forefront of infectious disease treatment.

Early Origins: From Cinchona Bark and Coal Tar

The story of quinoline begins not in a laboratory, but in nature. The quinoline core is found in a variety of natural alkaloids, most famously in quinine from the bark of the Cinchona tree.[1][2][3][4][5][6] Used for centuries to treat malaria, quinine was the first exposure of medicine to the therapeutic potential of the quinoline scaffold.[3][6][7]

The quinoline molecule itself was first isolated from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge.[1][7][8] However, it was the development of synthetic methods in the late 19th century that gave chemists the power to manipulate this heterocyclic aromatic compound. Of these early methods, the Skraup synthesis, developed in 1880, became a cornerstone for producing the quinoline nucleus.[1][7][9][10]

Foundational Synthesis: The Skraup Reaction (1880)

The Skraup synthesis is a classic method for creating the quinoline core from simple precursors. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10][11][12] The reaction is notoriously exothermic but highly effective.

The mechanism proceeds in several key stages:

-

Dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein.

-

A Michael-type conjugate addition of the aniline to acrolein.

-

Acid-catalyzed cyclization of the resulting intermediate.

-

Dehydration to form 1,2-dihydroquinoline.

-

Oxidation of the dihydroquinoline to yield the final aromatic quinoline product.

Caption: Workflow of the Skraup synthesis of quinoline.

Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is a representative example of the classical Skraup synthesis.

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or Arsenic Pentoxide)

-

Ferrous Sulfate Heptahydrate (moderator)

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.

-

Slowly and with constant, vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic.

-

Add ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.[9]

-

Gently heat the mixture in an oil bath. Once the reaction initiates, it will become strongly exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[11]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform a steam distillation to isolate the crude quinoline from the reaction mixture.[11]

-

Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[11]

A Serendipitous Breakthrough: The Birth of Antibacterial Quinolones

The transition of quinolines from chemical curiosities to therapeutic agents was driven by the search for synthetic antimalarials to replace or supplement quinine.[6][7] This effort led to the development of drugs like chloroquine. It was during the synthesis of chloroquine in the late 1950s and early 1960s that a pivotal, accidental discovery was made.

In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were investigating byproducts from a chloroquine manufacturing process.[13][14][15][16][17] One of these impurities, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, showed unexpected and intriguing antibacterial activity.[16] This lead compound was optimized, resulting in the synthesis of nalidixic acid , the first therapeutic quinolone carboxylic acid.[13][16][18] Though technically a naphthyridine due to its 1,8-naphthyridine core, nalidixic acid is universally considered the progenitor of the entire quinolone antibiotic class.[13][15] It was introduced for clinical use in 1967 for treating urinary tract infections (UTIs).[15][18][19]

The First Generation: Nalidixic Acid and the Mechanism of Action

Nalidixic acid represented a completely new class of antibacterial agents. Its mechanism of action was novel: it inhibited bacterial DNA synthesis by targeting the essential enzyme DNA gyrase (Topoisomerase II) .[14][15][20] This enzyme is critical for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription.[20][21] By inhibiting the ligase activity of DNA gyrase, quinolones trap the enzyme in a complex with cleaved DNA, leading to double-strand breaks and ultimately, cell death.[20][22]

Caption: Mechanism of action for first-generation quinolones.

Despite its groundbreaking nature, nalidixic acid had significant limitations:

-

Narrow Spectrum: Primarily active against Gram-negative bacteria like E. coli, with little to no activity against Gram-positive or anaerobic organisms.[14][15]

-

Modest Potency: Required relatively high concentrations to be effective.

-

Pharmacokinetics: Achieved minimal serum levels, restricting its use to UTIs.[23]

-

Resistance: Bacteria could rapidly develop resistance through mutations in the gene encoding DNA gyrase (gyrA).[19]

The Fluorine Revolution: A Quantum Leap in Potency and Spectrum

The major turning point in the history of quinolones came in the 1970s with the strategic addition of a fluorine atom at the C-6 position of the quinolone nucleus.[19][24] This single modification dramatically increased the drug's ability to penetrate bacterial cells and its binding affinity for DNA gyrase, resulting in a massive boost in potency.[25]

This innovation, combined with the addition of a piperazine ring at the C-7 position (which further expanded the spectrum of activity), gave rise to the fluoroquinolones .[26] Norfloxacin, introduced in 1978, was a key early fluoroquinolone, but it was ciprofloxacin , patented in 1981, that became the archetypal second-generation agent.[19][26]

The second-generation fluoroquinolones also targeted a second essential enzyme, Topoisomerase IV .[20][21] In many Gram-positive bacteria, Topoisomerase IV is the primary target, responsible for separating interlinked daughter chromosomes after replication.[27] Having dual targets made these drugs more potent and slowed the development of resistance.[28]

| Drug | Generation | Key Spectrum of Activity |

| Nalidixic Acid | First | Gram-negative enteric bacteria (e.g., E. coli) |

| Ciprofloxacin | Second | Excellent Gram-negative coverage (including P. aeruginosa), moderate Gram-positive, and atypical pathogen activity.[23][25][26] |

| Levofloxacin | Third | Retains broad Gram-negative activity with enhanced Gram-positive coverage, especially against S. pneumoniae.[23][28] |

| Moxifloxacin | Fourth | Excellent Gram-positive and atypical coverage, maintains good Gram-negative activity, and adds significant anaerobic coverage.[23][25][28][29] |

| Table 1. The Evolution of Activity Across Quinolone Generations. |

The Evolution of a Scaffold: Subsequent Generations

The success of ciprofloxacin spurred further research, leading to a rational drug design approach where specific modifications to the quinolone core were made to fine-tune the antibacterial spectrum, pharmacokinetic properties, and safety profile. This led to the classification of fluoroquinolones into subsequent generations.[13][26][30]

Caption: Chemical evolution and key structure-activity relationships.

-

Third-Generation Fluoroquinolones: These agents, such as levofloxacin (the L-isomer of ofloxacin), were developed to provide more reliable coverage against Gram-positive pathogens, particularly Streptococcus pneumoniae, a major cause of community-acquired pneumonia.[23][28][31] They are often referred to as "respiratory quinolones."

-

Fourth-Generation Fluoroquinolones: This class, including drugs like moxifloxacin and gatifloxacin , further enhanced Gram-positive activity and, crucially, added coverage for anaerobic bacteria.[23][25][29] The addition of a methoxy group at the C-8 position is a key feature of some of these agents, which helps to increase activity and prevent the development of resistance.[28][29]

Comparative Antibacterial Activity

The dramatic improvements across generations are best illustrated by comparing their activity against key bacterial pathogens, measured as the Minimum Inhibitory Concentration (MIC90), the concentration required to inhibit 90% of isolates.

| Organism | Nalidixic Acid (Gen 1) | Ciprofloxacin (Gen 2) | Levofloxacin (Gen 3) | Moxifloxacin (Gen 4) |

| Escherichia coli | 16 | ≤0.25 | ≤0.5 | ≤0.25 |

| Pseudomonas aeruginosa | >128 | ≤1 | 2 | 8 |

| Streptococcus pneumoniae | >128 | 2[28] | 1 | 0.25[28] |

| Staphylococcus aureus | >128 | 1 | 1 | ≤0.5 |

| Bacteroides fragilis (Anaerobe) | >128 | >8 | 8 | 2 |

| Table 2. Representative MIC90 Values (µg/mL) Showcasing the Evolution of Quinolone Potency and Spectrum. (Note: Values are approximate and can vary by study and region). |

Conclusion and Future Perspectives

The history of quinoline carboxylic acids is a testament to both serendipity and rational drug design. From a byproduct in an antimalarial synthesis to a multi-generational class of broad-spectrum antibiotics, their evolution has saved countless lives.[17][32] The journey from nalidixic acid's limited utility to the potent, dual-target activity of modern fluoroquinolones demonstrates a masterful application of medicinal chemistry principles.

However, the story is not over. The rise of bacterial resistance threatens the efficacy of this vital class of drugs, making the prudent use of current agents and the continued search for novel derivatives more critical than ever.[21][22][31] Future research will likely focus on developing quinolones that can evade existing resistance mechanisms, have improved safety profiles, and possess activity against multidrug-resistant pathogens. The quinoline scaffold, having proven its worth for nearly a century, will undoubtedly remain a cornerstone of anti-infective research for years to come.

References

- Quinolone antibiotic - Wikipedia. (n.d.).

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.

- Skraup reaction - Wikipedia. (n.d.).

- Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(10), 2614–2621.

- Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). BenchChem.

- Nalidixic acid - Grokipedia. (n.d.).

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- discovery and history of quinoline-4-carboxylic acid derivatives. (n.d.). BenchChem.

- Quinolone generations: natural history or natural selection? | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.).

- Ball, P. (2000). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 46(suppl_1), 17–24.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). Slideshare.

- What is the history of the discovery of quinoline? (2025). BIOSYNCE Blog.

- Nalidixic acid - Wikipedia. (n.d.).

- Ball, P. (2000). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 46 Suppl 1, 17-24.

- Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Generations apart: Making sense of the new fluoroquinolones. (2003, July 15). Healio.

- Dalhoff, A. (2005). Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors. The Canadian Journal of Infectious Diseases & Medical Microbiology, 16(1), 11–18.

- da Silva, A. C., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.

- O'Donnell, J. A., & Gelone, S. P. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(10), 3049-3056.

- Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874–4882.

- Quinoline - Wikipedia. (n.d.).

- Quinoline alkaloids - Wikipedia. (n.d.).

- A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. (2022). Biointerface Research in Applied Chemistry.

- Tillotson, G. S. (1996). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 7(2), 113-119.

- Quinoline alkaloids – Knowledge and References. (n.d.). Taylor & Francis.

- Shubber, Z. (n.d.). Quinoline Alkaloids. [Lecture Notes].

- A Technical Guide to the Historical Synthesis of Quinoline Derivatives. (n.d.). BenchChem.

- Zhang, X., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry.

- The cinchona alkaloids and the aminoquinolines. (2025).

- The history of fluoroquinolones. (n.d.). ResearchGate.

- Quinoline-4-carboxylic acid | Solubility of Things. (n.d.).

- Quinolinic acid - Wikipedia. (n.d.).

- da Silva, A. C., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.

- Timeline of Antibiotic Discovery. (n.d.). Viz-Story.

- The history of quinolones. (2025).

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.

- Sheehan, G., & Chew, N. (2003). The history of quinolones. Semantic Scholar.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.

Sources

- 1. iipseries.org [iipseries.org]

- 2. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. biosynce.com [biosynce.com]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. microbiologyresearch.org [microbiologyresearch.org]

- 22. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]

- 24. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. youtube.com [youtube.com]

- 28. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Generations apart: Making sense of the new fluoroquinolones [healio.com]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

The Multifaceted Therapeutic Potential of Bromoquinoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[4][5][6][7][8] The introduction of a bromine atom onto the quinoline scaffold creates a versatile synthetic handle, enabling extensive chemical modifications through cross-coupling reactions and nucleophilic substitutions.[1][9] This strategic functionalization allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR), ultimately leading to the development of potent and selective therapeutic agents.[1][10] This technical guide provides an in-depth exploration of the significant biological activities of bromoquinoline derivatives, detailing their mechanisms of action, key experimental evaluation protocols, and a comparative analysis of their efficacy.

Anticancer Activities: A Dominant Therapeutic Avenue

The most extensively studied and promising therapeutic application of bromoquinoline derivatives lies in the realm of oncology.[11][12][13] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[11][12][14]

Mechanisms of Anticancer Action

The anticancer activity of bromoquinoline derivatives is often multifactorial, involving the modulation of several key cellular processes:

-

Induction of Apoptosis: A primary mechanism by which bromoquinoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[11][14] Studies have shown that certain derivatives can trigger apoptotic pathways, leading to the systematic dismantling of cancer cells. For instance, 6-bromo-5-nitroquinoline has been shown to possess apoptotic activity, highlighting its potential to cause cancer cell death.[11] Furthermore, some bromo- and cyano-substituted 8-hydroxyquinoline derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines, including C6, HT29, and HeLa.[14][15] A notable pathway implicated is the p53/Bax-dependent apoptosis cascade, which can be activated by specific quinoline derivatives.[10]

-

Inhibition of Topoisomerase I: DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and repair.[14] Their inhibition leads to DNA damage and ultimately cell death. Several bromoquinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as potent inhibitors of human DNA topoisomerase I.[14][15] This inhibition of DNA relaxation is a key mechanism contributing to their cytotoxic effects.

-

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[1] Bromoquinoline derivatives can act as kinase inhibitors, disrupting these aberrant signaling networks that drive tumor growth and progression.[16] The quinoline scaffold is a common feature in several FDA-approved kinase inhibitors used in clinical oncology.[16]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of bromoquinoline derivatives is highly dependent on the position and nature of substituents on the quinoline ring.

-

Position of Bromine: The location of the bromine atom significantly influences biological activity. For example, 3-bromoquinolines serve as versatile intermediates for creating diverse compound libraries for high-throughput screening.[1]

-

Substituents at Other Positions: The presence of other functional groups, such as nitro, methoxy, and hydroxyl groups, can dramatically enhance anticancer activity.[11][14] For example, 6-bromo-5-nitroquinoline exhibits significant antiproliferative activity.[11][14] Similarly, 8-hydroxyquinoline derivatives often display potent anticancer effects.[15] The addition of a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position have also been shown to be beneficial for antiproliferative activity.[10]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of bromoquinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 | [15] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 6.7 - 25.6 | [15] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 6.7 - 25.6 | [15] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 (µM) | [10] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6, HeLa, HT29 | 5.45 - 9.6 | [14] |

Experimental Protocols for Anticancer Evaluation

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[1]

-

Compound Treatment: Prepare stock solutions of the bromoquinoline derivatives in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[1]

-

Medium Replacement: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

-

Incubation with Compound: Incubate the plates for a further 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Mechanisms of neuroprotection by bromoquinoline derivatives.

Conclusion and Future Directions

Bromoquinoline derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with demonstrated potential across a spectrum of therapeutic areas. Their anticancer properties are particularly well-established, with multiple mechanisms of action and promising in vitro and in vivo activities. The continued exploration of their antimicrobial, antiviral, and neuroprotective effects is warranted and holds significant promise for the development of novel therapeutics.

Future research in this field should focus on:

-

Synthesis of Novel Derivatives: The design and synthesis of new bromoquinoline analogues with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Rigorous preclinical and clinical evaluation of the most promising candidates to translate their therapeutic potential into tangible clinical benefits.

The strategic functionalization of the quinoline nucleus with bromine provides a powerful platform for the discovery of next-generation drugs to address a multitude of unmet medical needs.

References

- An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv

- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry - Benchchem. (URL: )

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (URL: [Link])

- Comparative Anticancer Activity of Brominated Quinolines: A Guide for Researchers - Benchchem. (URL: )

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: [Link])

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (URL: [Link])

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: [Link])

-

Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

The Chemistry of Quinolines. | Chemical Reviews - ACS Publications. (URL: [Link])

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (URL: [Link])

-

Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (URL: [Link])

- Application Notes and Protocols: 5-Bromoquinoline-8-thiol in Pharmaceutical Compound Synthesis - Benchchem. (URL: )

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - NIH. (URL: [Link])

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed. (URL: [Link])

-

Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (URL: [Link])

-

Biological activities of quinoline derivatives - PubMed. (URL: [Link])

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (URL: [Link])

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: [Link])

-

Biological Activities of Quinoline Derivatives | Bentham Science. (URL: [Link])

-

Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (URL: [Link])

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - Bohrium. (URL: [Link])

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (URL: [Link])

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC - NIH. (URL: [Link])

-

Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents - PubMed. (URL: [Link])

-

(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (URL: [Link])

-

Review on Antimicrobial Activity of Quinoline - Human Journals. (URL: [Link])

-

The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. (URL: [Link])

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed. (URL: [Link])

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - MDPI. (URL: [Link])

-